"2-Bromo-5-iodo-4-nitro-1H-imidazole chemical properties"
"2-Bromo-5-iodo-4-nitro-1H-imidazole chemical properties"
An In-depth Technical Guide to 2-Bromo-5-iodo-4-nitro-1H-imidazole
Introduction
2-Bromo-5-iodo-4-nitro-1H-imidazole is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure, featuring a nitro group and two different halogen atoms on an imidazole core, makes it a uniquely reactive and versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of nitroimidazole-based therapeutics. For researchers and drug development professionals, understanding the nuances of this molecule is critical for leveraging its potential in creating novel chemical entities.
Molecular Structure and Physicochemical Properties
The strategic placement of electron-withdrawing and sterically distinct substituents on the imidazole ring governs the molecule's physical and chemical behavior. The nitro group at the C4 position significantly lowers the pKa of the imidazole N-H proton and activates the ring for specific chemical transformations.
Caption: 2D Structure of 2-Bromo-5-iodo-4-nitro-1H-imidazole.
The key physicochemical properties of 2-Bromo-5-iodo-4-nitro-1H-imidazole are summarized below. This data is critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 862895-48-5 | [1][2][3][4] |
| Molecular Formula | C₃HBrIN₃O₂ | [1][2][4] |
| Molecular Weight | 317.87 g/mol | [1][3][4] |
| MDL Number | MFCD10687146 | [1][3] |
| Physical Form | Solid | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][5] |
Synthesis and Strategic Considerations
2-Bromo-5-iodo-4-nitro-1H-imidazole is not typically the final target molecule but rather a crucial intermediate. Its synthesis is a key step in a multi-stage process aimed at producing other valuable building blocks, such as 2-bromo-4-nitro-1H-imidazole. A notable large-scale synthesis strategy involves the initial dibromination of the relatively inexpensive 4-nitroimidazole, followed by a selective halogen exchange.[6][7][8]
The causality behind this approach is rooted in controlling regioselectivity. Direct monobromination of 4-nitroimidazole can be difficult to control, leading to mixtures. The dibromination-dehalogenation sequence provides a more robust and scalable route.
Caption: Synthetic pathway from 4-nitroimidazole to 2-bromo-4-nitro-1H-imidazole via the target intermediate.
Detailed Experimental Protocol: Synthesis of 2-Bromo-5-iodo-4-nitro-1H-imidazole
This protocol is based on the strategy of nucleophilic substitution on the dibrominated precursor.[6]
-
Dissolution: Dissolve 2,5-Dibromo-4-nitro-1H-imidazole (1.0 equiv) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF), under an inert atmosphere (e.g., N₂).
-
Nucleophile Addition: Add sodium iodide (NaI) (2.1 equiv) to the suspension. The use of an excess of the iodide source drives the equilibrium towards the product.
-
Heating: Heat the reaction mixture with stirring. A temperature of around 120°C is often employed to facilitate the substitution reaction.[9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove DMF and excess inorganic salts. The crude product can then be isolated by filtration and purified, typically by recrystallization, to yield 2-Bromo-5-iodo-4-nitro-1H-imidazole.
The subsequent reductive deiodination to form 2-bromo-4-nitroimidazole is often performed in situ or as a separate step using a reducing agent like sodium sulfite in acetic acid.[6]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-bromo-5-iodo-4-nitro-1H-imidazole is dominated by the interplay of its functional groups.
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Electron-Deficient Ring: The potent electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic attack. Conversely, it significantly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .[10] The carbon atoms bonded to the halogens are highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[11][12] However, the stability of the leaving group is also crucial. Both bromide and iodide are excellent leaving groups. Generally, the C-I bond is weaker than the C-Br bond, making iodide the more labile leaving group. The substitution of bromine at the C5 position with iodine in the synthesis highlights the feasibility of SNAr at this position.[6] The relative reactivity of the C2-Br versus the C5-I bond towards various nucleophiles is a key consideration for subsequent synthetic transformations. Studies on related halonitroimidazoles show that hard nucleophiles may preferentially attack the C2 position, while softer nucleophiles can favor the C4/C5 position.[13][14]
Caption: Potential sites for Nucleophilic Aromatic Substitution (SNAr) on the imidazole core.
Applications in Drug Development: A Radiosensitizer Precursor
While primarily an intermediate, the structural motifs within 2-bromo-5-iodo-4-nitro-1H-imidazole are highly relevant to drug development, particularly in oncology. Nitroimidazoles are a well-established class of hypoxic cell radiosensitizers.[15][16][17]
Mechanism of Action: Tumor hypoxia (low oxygen levels) is a major cause of resistance to radiotherapy.[18] Nitroimidazoles possess high electron affinity, allowing them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic cells, thereby increasing their sensitivity to treatment.[15][16]
The introduction of heavy atoms like iodine into the nitroimidazole structure is a strategy to further enhance this effect.[18] This dual-threat approach operates on two principles:
-
Enhanced Radiosensitization: The high atomic number of iodine increases the probability of photoelectric absorption of X-rays, leading to localized energy deposition and the generation of additional radical species that damage cellular components.
-
Cytotoxicity: Iodinated nitroimidazoles have been shown to exhibit increased cytotoxicity compared to their non-iodinated counterparts.[18]
2-Bromo-5-iodo-4-nitro-1H-imidazole, therefore, represents a scaffold that combines the established radiosensitizing properties of the nitroimidazole core with the damage-amplifying potential of a heavy halogen. It serves as a precursor for developing next-generation radiosensitizers.[17][19]
Caption: Simplified mechanism of nitroimidazole-mediated radiosensitization in hypoxic cells.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of 2-bromo-5-iodo-4-nitro-1H-imidazole. While specific spectral data must be acquired experimentally, the expected features can be predicted based on the structure.[20][21][22]
| Technique | Expected Observations |
| ¹H NMR | A single, broad signal in the downfield region corresponding to the N-H proton. The exact chemical shift would be sensitive to the solvent and concentration. |
| ¹³C NMR | Three distinct signals for the carbon atoms of the imidazole ring. The carbons attached to the halogens (C2, C5) and the nitro group (C4) would be significantly deshielded. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹.- N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.- C=N/C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M+): A complex isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and stable iodine (¹²⁷I). This results in characteristic M+ and M+2 peaks. |
Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for verification.[1][3]
Safety and Handling
As with any specialized laboratory chemical, proper safety precautions are mandatory. The available Safety Data Sheet (SDS) information is limited, indicating that the toxicological properties have not been fully investigated.[2]
| Safety Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid dust inhalation. | [2][23][24] |
| First Aid (General) | Consult a physician. Show the SDS to the doctor in attendance. | [2] |
| - Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | [2][23] |
| - Skin Contact | Wash off with soap and plenty of water. | [2][23] |
| - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. | [2][23] |
| - Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [2] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |
Conclusion
2-Bromo-5-iodo-4-nitro-1H-imidazole is more than a mere catalog chemical; it is a sophisticated intermediate designed for purpose-driven synthesis. Its properties are a direct result of its highly functionalized structure, which imparts a unique reactivity profile, particularly for nucleophilic substitution. For drug development scientists, this compound serves as a critical precursor in the synthesis of advanced nitroimidazole drugs and as a scaffold for designing next-generation radiosensitizers that exploit the synergistic effects of electron-affinic sensitization and heavy-atom-induced radiation damage. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in the laboratory and beyond.
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